3'-Methyl-4-dimethylaminoazobenzene
Overview
Description
3’-Methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes, which are characterized by the presence of an azo group (N=N) linking two aromatic rings. In this compound, one phenyl group is substituted at position 3 by a methyl group, while the other is substituted at position 4 by a dimethylamino group . This compound is known for its potent liver carcinogenic properties .
Mechanism of Action
Target of Action
3’-Methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes
Mode of Action
It’s known that azo compounds can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and cause cellular damage .
Result of Action
3’-Methyl-4-dimethylaminoazobenzene has been found to be hepatocarcinogenic in rats . It leads to the accumulation of polyadenylated RNA in rat liver nuclei . This polyadenylated nuclear RNA contains more double-stranded stretches than polyadenylated nuclear RNA isolated from liver of control animals .
Biochemical Analysis
Biochemical Properties
3’-Methyl-4-dimethylaminoazobenzene plays a significant role in biochemical reactions, particularly in the context of its carcinogenic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with liver enzymes, where it undergoes metabolic activation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions result in the formation of DNA adducts, which are critical in the initiation of carcinogenesis.
Cellular Effects
The effects of 3’-Methyl-4-dimethylaminoazobenzene on cells are profound, particularly in liver cells. It induces malignant transformation in normal rat liver cells, leading to the development of liver tumors . The compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause chromosomal aberrations and mutations, further contributing to its carcinogenic potential . Additionally, 3’-Methyl-4-dimethylaminoazobenzene influences cell proliferation and apoptosis, disrupting normal cellular functions.
Molecular Mechanism
At the molecular level, 3’-Methyl-4-dimethylaminoazobenzene exerts its effects through several mechanisms. It binds to DNA, forming adducts that can cause mutations and initiate carcinogenesis . The compound also activates signaling pathways such as the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription-3 (STAT3) pathways, which are involved in cell proliferation and survival . Furthermore, 3’-Methyl-4-dimethylaminoazobenzene can inhibit or activate various enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of 3’-Methyl-4-dimethylaminoazobenzene change over time in laboratory settings. Initially, the compound causes acute liver injury, characterized by structural and functional changes in the endoplasmic reticulum and NADPH-related electron transport . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3’-Methyl-4-dimethylaminoazobenzene can cause both early and delayed elevations in thymidine incorporation into liver DNA, indicating its persistent impact on cellular processes .
Dosage Effects in Animal Models
The effects of 3’-Methyl-4-dimethylaminoazobenzene vary with different dosages in animal models. At lower doses, the compound induces liver hyperplasia and DNA damage, while higher doses result in significant cytotoxicity and tumor formation . The compound’s carcinogenic effects are dose-dependent, with higher doses leading to more severe outcomes. Toxic or adverse effects, such as liver necrosis and apoptosis, are observed at high doses, highlighting the importance of dosage in studying the compound’s effects .
Metabolic Pathways
3’-Methyl-4-dimethylaminoazobenzene is involved in several metabolic pathways, primarily in the liver. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can bind to DNA and proteins, initiating carcinogenesis. The compound’s metabolism also involves detoxifying enzymes such as azoreductases, which reduce the compound’s toxicity . The balance between activation and detoxification pathways determines the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3’-Methyl-4-dimethylaminoazobenzene within cells and tissues are critical for its biological effects. The compound is primarily transported to the liver, where it undergoes metabolic activation . It can also accumulate in other tissues, leading to systemic effects. The distribution of 3’-Methyl-4-dimethylaminoazobenzene is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the body .
Subcellular Localization
The subcellular localization of 3’-Methyl-4-dimethylaminoazobenzene affects its activity and function. The compound is primarily localized in the liver, where it interacts with cellular organelles such as the endoplasmic reticulum and mitochondria . These interactions can lead to structural and functional changes in the organelles, contributing to the compound’s carcinogenic effects. Additionally, 3’-Methyl-4-dimethylaminoazobenzene can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Methyl-4-dimethylaminoazobenzene can be synthesized by coupling diazotized m-toluidine with dimethylaniline . The reaction typically involves the following steps:
- Diazotization of m-toluidine: m-Toluidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling reaction: The diazonium salt is then reacted with dimethylaniline under basic conditions to form 3’-Methyl-4-dimethylaminoazobenzene.
Industrial Production Methods
In industrial settings, the synthesis of 3’-Methyl-4-dimethylaminoazobenzene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
3’-Methyl-4-dimethylaminoazobenzene has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of azo dye reactions and transformations.
Biology: Employed in studies of carcinogenesis due to its potent liver carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-dimethylaminoazobenzene: A structurally similar compound with a methyl group at position 2 instead of 3.
4-Dimethylaminoazobenzene: Lacks the methyl group and is also known for its carcinogenic properties.
2-Acetylaminofluorene: A different class of compound but used in similar carcinogenic studies.
Uniqueness
3’-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which significantly influences its carcinogenic potency. The presence of both the methyl and dimethylamino groups contributes to its high reactivity and ability to induce malignant transformations .
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTFSVIRYMXRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020838, DTXSID90858996 | |
Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4935 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4), In water, 0.4 mg/l @ 25 °C | |
Record name | SID49724795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000352 [mmHg] | |
Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4935 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55-80-1, 1081821-70-6 | |
Record name | N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDAB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,N-dimethyl-4-[2-(3-methylphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-(m-tolylazo)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DIMETHYLAMINO)-3'-METHYLAZOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK3ZE3U4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.